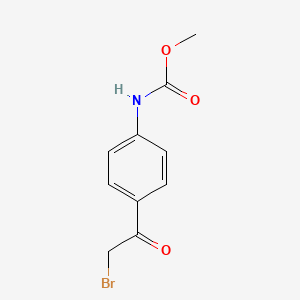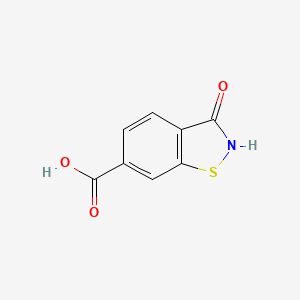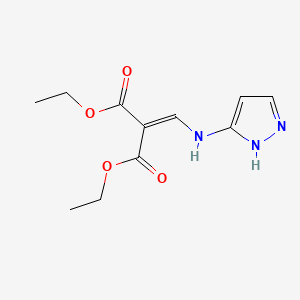
Methyl (4-(2-bromoacetyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol It is a derivative of phenylcarbamate and contains a bromoacetyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of 4-(2-bromoacetyl)phenylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-(2-bromoacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylcarbamates with various functional groups depending on the nucleophile used.
Oxidation and Reduction: Oxidation can yield phenylcarbamate derivatives with additional oxygen-containing functional groups, while reduction can produce simpler carbamate derivatives.
Hydrolysis: Hydrolysis results in the formation of phenol and methyl carbamate.
Aplicaciones Científicas De Investigación
Methyl (4-(2-bromoacetyl)phenyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl (4-(2-bromoacetyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-acetylphenylcarbamate: Similar structure but lacks the bromoacetyl group.
Phenylcarbamate Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
Methyl (4-(2-bromoacetyl)phenyl)carbamate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity compared to other phenylcarbamate derivatives
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
methyl N-[4-(2-bromoacetyl)phenyl]carbamate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)12-8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
Clave InChI |
TVIGHJXYRCIJHM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=C(C=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Methoxy-phenyl)-oxiranyl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B8525196.png)

![(cis)-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclohexanamine](/img/structure/B8525211.png)
![4-[(4-Methyl-3-oxo-1-piperazinyl)methyl]benzoic acid](/img/structure/B8525222.png)



![Ethanone, 1-[4-(methylthio)-2-pyridinyl]-](/img/structure/B8525236.png)
![5-Chloromethyl-6-fluoro-benzo[1,3]dioxole](/img/structure/B8525242.png)




